

# Spectroscopic data (NMR, IR, MS) of 3-(3-Chlorophenyl)cyclobutanone

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## Compound of Interest

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An In-depth Technical Guide to the Spectroscopic Profile of **3-(3-Chlorophenyl)cyclobutanone**

## Abstract

**3-(3-Chlorophenyl)cyclobutanone** (CAS No. 152714-08-4) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutical compounds and novel materials.<sup>[1]</sup> Its unique molecular architecture, which combines a strained four-membered ring with a substituted aromatic moiety, gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to a scarcity of directly published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to construct a predictive but robust analytical profile. This approach not only serves as a vital reference for the identification and quality control of **3-(3-Chlorophenyl)cyclobutanone** but also explains the causal relationships between its structure and its spectral characteristics, offering valuable insights for researchers in organic synthesis and drug development.

## Molecular Structure and Spectroscopic Implications

**3-(3-Chlorophenyl)cyclobutanone** is a disubstituted cyclobutanone with the molecular formula  $C_{10}H_9ClO$  and a molecular weight of approximately 180.63 g/mol.<sup>[1][2]</sup> The structure's key features for spectroscopic analysis are:

- A cyclobutanone ring: This strained four-membered cyclic ketone dictates specific behaviors in IR (high-frequency C=O stretch) and MS (susceptibility to retro-cycloaddition).
- A 3-chlorophenyl group: This aromatic substituent introduces characteristic signals in NMR (aromatic proton and carbon regions) and IR (aromatic stretches and bends) and influences fragmentation patterns in MS through its isotopic signature ( $^{35}\text{Cl}/^{37}\text{Cl}$ ).

The interplay between these two components defines the molecule's overall spectroscopic profile.

Figure 1: Molecular structure of **3-(3-Chlorophenyl)cyclobutanone** with atom numbering.

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing critical information about the functional groups present.[3] The analysis of **3-(3-chlorophenyl)cyclobutanone**'s IR spectrum is centered on identifying the characteristic absorptions of its ketone and aromatic components.

## Predicted IR Absorption Profile

The key diagnostic bands are predicted as follows:

- Carbonyl (C=O) Stretch: The most intense and defining absorption. For cyclobutanone, the ring strain increases the s-character of the exocyclic bonds, forcing the C=O stretching frequency higher than that of acyclic ketones (typically  $\sim 1715\text{ cm}^{-1}$ ). This band is expected to appear in the  $1720\text{-}1700\text{ cm}^{-1}$  region.[1]
- Aromatic C-H Stretch: These vibrations occur at frequencies just above the  $\text{sp}^3$  C-H region, typically appearing as a group of weaker bands in the  $3100\text{-}3000\text{ cm}^{-1}$  range.[4]
- Aliphatic C-H Stretch: The C-H bonds of the cyclobutane ring will produce strong absorptions in the  $3000\text{-}2850\text{ cm}^{-1}$  region.[5]
- Aromatic C=C Stretch: The vibrations of the phenyl ring typically result in two to three moderate to sharp bands in the  $1600\text{-}1450\text{ cm}^{-1}$  range.[3]

- C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring gives rise to characteristic bands in the fingerprint region. For a meta-disubstituted (1,3-substituted) ring, strong absorptions are expected in the 900-675  $\text{cm}^{-1}$  range, which are highly diagnostic.[4]
- C-Cl Stretch: This vibration typically produces a moderate to strong band in the fingerprint region, expected around 800-600  $\text{cm}^{-1}$ .

Vibrational Mode	Predicted Wavenumber ( $\text{cm}^{-1}$ )	Expected Intensity	Structural Assignment
Aromatic C-H Stretch	3100 - 3000	Weak to Medium	=C-H bonds of the phenyl ring
Aliphatic C-H Stretch	3000 - 2850	Strong	C-H bonds of the cyclobutane ring
Carbonyl C=O Stretch	1720 - 1700	Strong, Sharp	Ketone C=O in a four-membered ring
Aromatic C=C Stretch	1600 - 1450	Medium to Weak, Sharp	Carbon-carbon bonds in the phenyl ring
Aliphatic CH <sub>2</sub> Bend	~1450	Medium	Scissoring vibration of cyclobutane methylenes
Aromatic C-H Bend (OOP)	900 - 675	Strong	Out-of-plane bending for meta-substitution
C-Cl Stretch	800 - 600	Medium to Strong	Carbon-chlorine bond

Table 1: Predicted Infrared (IR) spectroscopic data for **3-(3-Chlorophenyl)cyclobutanone**.

## Standard Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for liquid or solid samples.

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.

- **Sample Preparation:** Place a single drop of neat **3-(3-Chlorophenyl)cyclobutanone** (which is a liquid at room temperature) directly onto the ATR crystal.<sup>[1]</sup> If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.
- **Data Acquisition:** Initiate the sample scan. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Label the major peaks and compare them to the predicted values for structural confirmation.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

- **Aromatic Protons ( $\delta$  7.5-7.2 ppm):** The 3-chlorophenyl group will exhibit four distinct signals in the aromatic region, appearing as complex multiplets. The proton at the C2' position (ortho to the cyclobutane and ortho to the chlorine) will likely be a singlet or a narrow triplet. The other three protons will show coupling patterns consistent with a meta-substituted ring.
- **Methine Proton (H3,  $\delta$  ~3.8-3.5 ppm):** The proton on the carbon bearing the phenyl group (C3) will be significantly deshielded and will appear as a multiplet (a quintet if all couplings were equal) due to coupling with the four adjacent methylene protons.
- **Methylene Protons (H2/H4,  $\delta$  ~3.4-3.0 ppm):** The four methylene protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will appear as complex, overlapping multiplets. Their proximity to the electron-withdrawing carbonyl group results in their downfield shift.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Notes
H-Ar (Aromatic)	7.5 - 7.2	m	4H	Four distinct signals for the substituted phenyl ring.
H3 (Methine)	3.8 - 3.5	m (quintet-like)	1H	Deshielded by the adjacent aromatic ring.
H2, H4 (Methylene)	3.4 - 3.0	m	4H	Complex, overlapping multiplets due to diastereotopicity.

Table 2: Predicted  $^1\text{H}$  NMR spectroscopic data for **3-(3-Chlorophenyl)cyclobutanone** (referenced to TMS, in  $\text{CDCl}_3$ ).

## Predicted $^{13}\text{C}$ NMR Spectrum

The molecule possesses 10 carbon atoms, but due to symmetry in the cyclobutane ring relative to the substituent, 8 unique signals are expected in the proton-decoupled  $^{13}\text{C}$  NMR spectrum.

- Carbonyl Carbon (C1,  $\delta >200$  ppm): The ketone carbonyl carbon is the most deshielded signal in the spectrum, expected well downfield.
- Aromatic Carbons ( $\delta$  145-125 ppm): Six distinct signals are predicted. The carbon bearing the chlorine (C3') will be in the  $\sim 135$  ppm region. The ipso-carbon attached to the cyclobutane ring (C1') will be around  $\sim 142$  ppm. The other four CH carbons will appear between 130 and 125 ppm.
- Methylene Carbons (C2/C4,  $\delta \sim 45$  ppm): The two equivalent methylene carbons adjacent to the carbonyl are deshielded.
- Methine Carbon (C3,  $\delta \sim 35$  ppm): The carbon atom attached to the aromatic ring.

Carbon Assignment	Predicted $\delta$ (ppm)	Notes
C1 (C=O)	> 205	Ketone carbonyl, highly deshielded.
C1' (Ar C-ipso)	~142	Aromatic carbon attached to the cyclobutane ring.
C3' (Ar C-Cl)	~135	Aromatic carbon bonded to chlorine.
C2', C4', C5', C6' (Ar C-H)	130 - 125	Four distinct aromatic CH signals.
C2, C4 (CH <sub>2</sub> )	~45	Methylene carbons adjacent to the carbonyl.
C3 (CH)	~35	Methine carbon attached to the aromatic ring.

Table 3: Predicted <sup>13</sup>C NMR spectroscopic data for **3-(3-Chlorophenyl)cyclobutanone** (referenced to TMS, in CDCl<sub>3</sub>).

## Standard Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **3-(3-Chlorophenyl)cyclobutanone** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. Subsequently, acquire a proton-decoupled <sup>13</sup>C NMR spectrum, which will require a longer acquisition time.

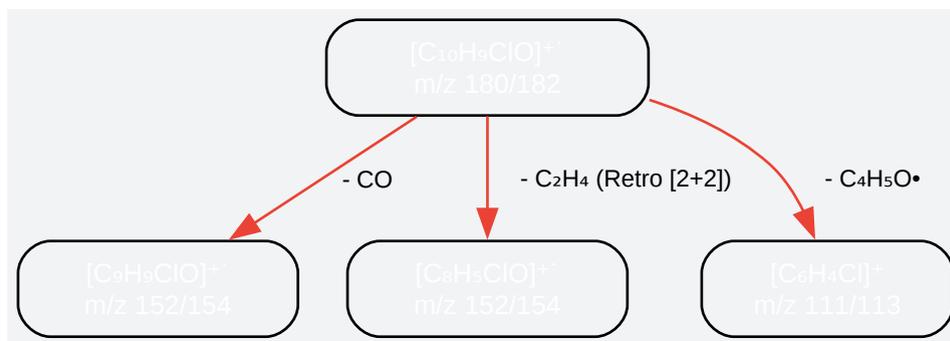
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Integrate the  $^1\text{H}$  signals and reference both spectra to the TMS signal at 0.00 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. Electron Ionization (EI) is a common technique for volatile compounds like this.<sup>[6]</sup>

## Predicted Mass Spectrum and Fragmentation

- **Molecular Ion ( $M^+$ ):** The molecular ion peak is of paramount importance. Due to the natural isotopic abundance of chlorine (~75.8%  $^{35}\text{Cl}$  and ~24.2%  $^{37}\text{Cl}$ ), a characteristic isotopic pattern will be observed. The  $M^+$  peak will appear at  $m/z$  180 (for  $\text{C}_{10}\text{H}_9^{35}\text{ClO}$ ) and will be accompanied by an  $M+2$  peak at  $m/z$  182 (for  $\text{C}_{10}\text{H}_9^{37}\text{ClO}$ ) with an intensity ratio of approximately 3:1.<sup>[7]</sup>
- **Key Fragmentation Pathways:**
  - **Loss of CO:** A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at  $m/z$  152/154.
  - **Retro [2+2] Cycloaddition:** Cyclobutanones are known to undergo a characteristic ring cleavage, eliminating ethene (28 Da). This would lead to a fragment corresponding to chlorophenylketene at  $m/z$  152/154.
  - **Loss of Chlorine:** Cleavage of the C-Cl bond would result in a fragment at  $m/z$  145.
  - **Chlorophenyl Cation:** Cleavage of the bond between the cyclobutane ring and the phenyl group can generate the chlorophenyl cation at  $m/z$  111/113, which is often a stable and abundant fragment.



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Figure 2: Predicted major fragmentation pathways for **3-(3-Chlorophenyl)cyclobutanone** under Electron Ionization (EI) conditions.

m/z (Mass/Charge)	Relative Intensity	Isotopic Pattern	Proposed Fragment Structure
180/182	Medium	~3:1	[M] <sup>+</sup> (Molecular Ion)
152/154	Medium	~3:1	[M - CO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
111/113	Strong	~3:1	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup> (Chlorophenyl cation)
75	Medium	None	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup> (Loss of Cl from phenyl cation)

Table 4: Predicted key fragments in the Electron Ionization Mass Spectrum of **3-(3-Chlorophenyl)cyclobutanone**.

## Standard Experimental Protocol for EI-MS

- Instrument Preparation: Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA). Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV).
- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the ion source via a direct insertion

probe or by injection into a gas chromatograph (GC-MS).

- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak and its characteristic M+2 isotope pattern. Analyze the major fragment ions and propose fragmentation pathways to confirm the structure.

## Conclusion

This guide establishes a detailed predictive spectroscopic profile for **3-(3-chlorophenyl)cyclobutanone**. The combination of a high-frequency carbonyl stretch in the IR, distinct aromatic and aliphatic regions in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, and a characteristic M/M+2 molecular ion peak with predictable fragmentation in the MS provides a robust analytical framework. Researchers and drug development professionals can use this comprehensive data for the unambiguous identification, purity assessment, and structural verification of this important synthetic building block.

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